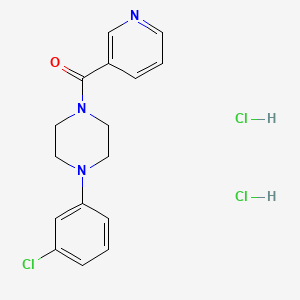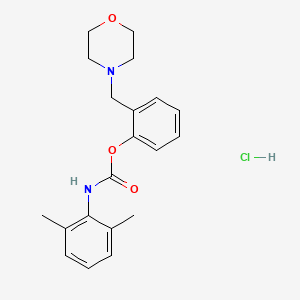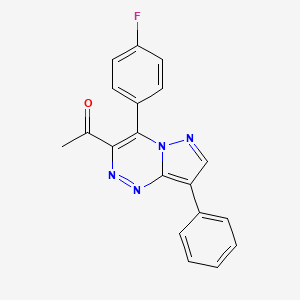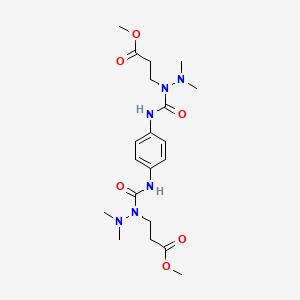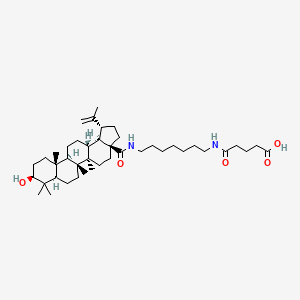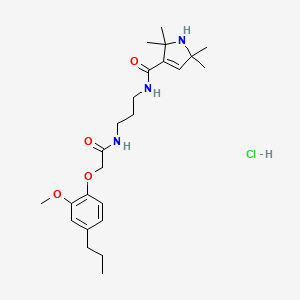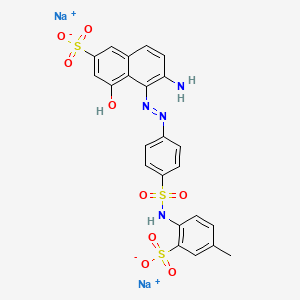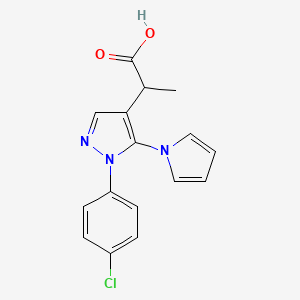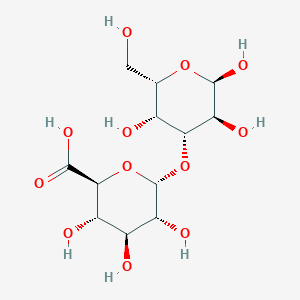
3-O-(Glucopyranosyluronic acid)galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-(Glucopyranosyluronic acid)galactopyranose is a disaccharide compound composed of glucopyranosyluronic acid and galactopyranose. It is an aldobiouronic acid isolated from the polysaccharides of various unicellular red algae
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(Glucopyranosyluronic acid)galactopyranose involves the enzymatic or chemical glycosylation of galactopyranose with glucopyranosyluronic acid. The reaction conditions typically require the presence of a glycosyl donor and acceptor, along with specific catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound can be achieved through the cultivation of red algae, such as Porphyridium cruentum and Porphyridium purpureum, which naturally produce polysaccharides containing this compound . The polysaccharides are then extracted and purified to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-O-(Glucopyranosyluronic acid)galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction reduces carbonyl groups back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glucuronic acid derivatives, while reduction can regenerate the original disaccharide .
Aplicaciones Científicas De Investigación
3-O-(Glucopyranosyluronic acid)galactopyranose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in the study of cell wall polysaccharides and their functions in algae.
Industry: It is used in the production of cosmetics and health care products due to its moisturizing and antioxidant properties
Mecanismo De Acción
The mechanism of action of 3-O-(Glucopyranosyluronic acid)galactopyranose involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by binding to receptors or enzymes, thereby influencing biochemical pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-O-Methyl-D-glucuronic acid: Another hexuronic acid with similar biological origins.
D-Xylopyranosyl derivatives: Compounds with similar glycosidic linkages and structural features.
Uniqueness
3-O-(Glucopyranosyluronic acid)galactopyranose is unique due to its specific glycosidic linkage and the presence of both glucopyranosyluronic acid and galactopyranose units. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications .
Propiedades
Número CAS |
62069-78-7 |
|---|---|
Fórmula molecular |
C12H20O12 |
Peso molecular |
356.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4-,5-,6+,7-,8+,9-,11+,12-/m0/s1 |
Clave InChI |
GGFHJVYVXSKMOX-OOCDIRKRSA-N |
SMILES isomérico |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


